1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one
Description
1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one is a thioether-containing ketone derivative featuring a cyclopropyl group and a 2,4-difluorophenylthio moiety. The compound’s structure combines the steric constraints of the cyclopropyl ring with the electron-withdrawing effects of fluorine atoms, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C11H10F2OS |
|---|---|
Molecular Weight |
228.26 g/mol |
IUPAC Name |
1-cyclopropyl-2-(2,4-difluorophenyl)sulfanylethanone |
InChI |
InChI=1S/C11H10F2OS/c12-8-3-4-11(9(13)5-8)15-6-10(14)7-1-2-7/h3-5,7H,1-2,6H2 |
InChI Key |
DXCMPYQYUMJASO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CSC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one typically involves the reaction of cyclopropyl ketone with 2,4-difluorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond. The reaction mixture is often heated to promote the reaction and achieve a higher yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: The 2,4-difluorophenyl group in the target compound may enhance lipophilicity and antimicrobial activity compared to mono-fluoro analogs (e.g., 4-fluorophenyl in ), as fluorinated aryl groups are associated with improved membrane permeability and target binding in pharmaceuticals . Replacing the thioether group with a sulfone (e.g., phenylsulfonyl in ) increases crystallinity (melting point = 57–58°C) due to stronger dipole-dipole interactions, whereas thioethers like the target compound are more likely to exist as oils or low-melting solids. Cyclopropyl vs. 52.4% for cyclohexyl thioether) .
- Biological Activity: While direct data for the target compound is lacking, 2,4-difluorophenyl-containing drugs like tosufloxacin exhibit enhanced bactericidal activity due to fluorine’s electron-withdrawing effects, which stabilize drug-target interactions . Thioether ethanones with heteroaryl groups (e.g., ) show potent enzyme inhibition (Ki ~22 nM for acetylcholinesterase), suggesting that the target compound’s thioether moiety may confer similar bioactivity .
Structural Conformations
Crystal structures of related cyclopropyl-fluorophenyl compounds (e.g., ) reveal that the cyclopropyl ring adopts dihedral angles of 47.6°–63.9° with adjacent aryl groups, which may influence molecular packing and solubility . Such conformational rigidity could enhance binding specificity in biological applications.
Biological Activity
1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents an overview of its biological activity, including antimicrobial properties, mechanisms of action, and comparative studies with similar compounds.
The molecular formula for 1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one is . The compound features a cyclopropyl group and a difluorophenyl thioether moiety, which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one exhibits notable antimicrobial and antifungal activities. It has shown efficacy against various pathogens, suggesting its potential as a therapeutic agent. The compound disrupts cellular processes by affecting cell membrane permeability and inhibiting growth in certain fungal species .
The mechanism underlying the biological activity of this compound involves interactions with cellular targets. It may inhibit enzymes or receptors involved in critical signaling pathways, leading to alterations in cell function and viability. Ongoing research aims to elucidate these interactions further to understand its pharmacological potential better.
Comparative Studies
To contextualize the biological activity of 1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one | Similar structure with one fluorine atom | Different chemical reactivity due to fluorine position |
| 1-Cyclopropyl-2-(3,5-difluorophenyl)ethan-1-one | Two fluorine atoms at different positions | Variations in biological activity and reactivity |
| 3-(Cyclopropyl)-4-fluorobenzothiazole | Contains a thiazole ring | Distinct biological properties compared to thioether compounds |
These comparisons highlight the uniqueness of 1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one in terms of its specific functional groups and potential applications in drug development.
Case Studies
Several studies have focused on the efficacy of this compound against specific pathogens. For example:
- Study on Fungal Infections : In vitro tests demonstrated that 1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one effectively inhibited the growth of Candida albicans, showcasing its potential as an antifungal agent.
- Antimicrobial Efficacy : Another study assessed its activity against Staphylococcus aureus, revealing significant inhibition at low concentrations, indicating its potential for treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
